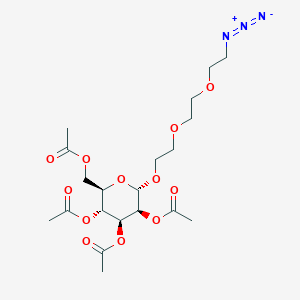

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a useful research compound. Its molecular formula is C20H31N3O12 and its molecular weight is 505.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 505.19077343 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a glycosylated compound with significant potential in various biological applications. Its unique structure allows it to function effectively in bioconjugation, drug delivery systems, and glycobiology studies. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H31N3O12

- Molecular Weight : 505.48 g/mol

- CAS Number : 381716-33-2

- MDL Number : MFCD00191441

The compound features a tetra-O-acetylated mannopyranoside backbone with azido groups that facilitate various chemical reactions, particularly in bioconjugation processes.

1. Bioconjugation

The azido group in the compound allows for efficient click chemistry reactions, particularly with alkynes. This property is utilized in bioconjugation to attach biomolecules such as proteins or antibodies to surfaces or other molecules. This capability enhances the development of targeted therapies and diagnostics.

Table 1: Bioconjugation Applications

| Application | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity of drug delivery systems by linking drugs to targeting agents. |

| Diagnostic Imaging | Facilitates the attachment of imaging agents to antibodies for better visualization. |

| Vaccine Development | Used to create conjugate vaccines by linking polysaccharides to proteins. |

2. Drug Delivery Systems

The structural characteristics of this compound improve the solubility and stability of therapeutic agents. Its ability to form stable complexes with drugs can enhance their bioavailability and therapeutic efficacy.

Case Study: Drug Delivery Enhancement

A study demonstrated that formulations incorporating this compound significantly improved the pharmacokinetics of poorly soluble drugs, leading to enhanced therapeutic outcomes in animal models .

3. Glycobiology Studies

This compound plays a critical role in studying carbohydrate-protein interactions, which are essential for understanding cell signaling and recognition processes. It can be used to probe glycan-binding proteins (lectins) and their biological roles.

Table 2: Glycobiology Applications

| Application | Description |

|---|---|

| Cell Signaling Studies | Investigates how carbohydrates influence cellular communication. |

| Pathogen Recognition | Helps understand how pathogens exploit glycan structures for infection. |

| Cancer Research | Explores the role of glycosylation in tumor progression and metastasis. |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular pathways. The azido group facilitates selective binding and modification of biomolecules, allowing for detailed studies on their functions.

科学的研究の応用

Bioconjugation

Overview:

Bioconjugation involves the covalent attachment of biomolecules to other entities, which can include drugs, proteins, or surfaces. This process is crucial for developing targeted therapies and improving the efficacy of pharmaceuticals.

Applications:

- Linker for Antibody-Drug Conjugates (ADCs): The azido group allows for click chemistry reactions, facilitating the attachment of therapeutic agents to antibodies for targeted delivery to cancer cells.

- Surface Modification: The compound can be used to modify surfaces in biosensors or diagnostic devices, enhancing their specificity and sensitivity by attaching biomolecules that recognize specific targets .

Drug Delivery Systems

Overview:

Drug delivery systems are designed to improve the bioavailability and therapeutic effectiveness of drugs. The incorporation of sugars like this compound can enhance solubility and stability.

Applications:

- Enhanced Solubility: The tetra-O-acetyl groups improve the solubility of hydrophobic drugs, making them more effective in therapeutic applications.

- Controlled Release: The compound can be engineered into nanoparticles or liposomes to achieve controlled release profiles for drugs, minimizing side effects and improving patient compliance .

Glycobiology Studies

Overview:

Glycobiology is the study of carbohydrates and their roles in biological processes. This compound is particularly valuable in understanding carbohydrate-protein interactions.

Applications:

- Cell Signaling Research: By studying how this compound interacts with proteins, researchers can gain insights into cellular signaling pathways that are crucial for various physiological processes.

- Vaccine Development: Its use in glycoconjugate vaccines can enhance immunogenicity by presenting carbohydrate antigens effectively to the immune system .

Chemical Synthesis

Overview:

The synthesis of complex molecules often requires versatile building blocks. This compound serves as a valuable intermediate in synthetic chemistry.

Applications:

- Synthesis of Glycosides: It can be used as a precursor in the synthesis of various glycosides that have pharmaceutical applications.

- Development of New Materials: The unique properties of this compound allow it to be explored in creating novel materials with specific functionalities .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Bioconjugation Strategies Using Azido Sugars | Bioconjugation | Demonstrated successful attachment of cytotoxic agents to antibodies using click chemistry with azido sugars, enhancing therapeutic efficacy against tumors. |

| Formulation Development for Hydrophobic Drugs | Drug Delivery | Showed that incorporating tetra-O-acetyl derivatives improved solubility and bioavailability of poorly soluble drugs in preclinical models. |

| Investigating Carbohydrate-Protein Interactions | Glycobiology | Revealed critical insights into how modified sugars influence protein binding and signaling pathways in immune responses. |

化学反応の分析

Lipid Tail Ligation via Staudinger Reaction

The azide group undergoes a modified Staudinger reaction with carboxylic acid-bearing lipid tails (C₁₂–C₁₆) using tributylphosphine (Bu₃P), hydroxybenzotriazole (HOBt), and diisopropylcarbodiimide (DIC) in DCM . This forms stable amide bonds, avoiding O-to-N acyl shifts common in acetylated sugars.

Reaction conditions :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide participates in CuAAC with alkynes (e.g., propargyl ethers) to form triazole-linked conjugates. This is critical for bioconjugation in drug delivery systems .

Example :

-

Reaction with 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethyl tosylate under CuI/DIPEA catalysis in MeCN yields triazole-linked products (76% yield) .

Conditions : -

Catalyst: CuI (5 mol%).

-

Base: DIPEA.

Acetyl Group Removal

The tetra-acetylated mannose is deprotected under basic conditions (NaOMe in MeOH) to expose hydroxyl groups for further functionalization .

Reaction :

Self-Assembly and Vesicle Formation

The neoglycolipid self-assembles into spherical unilamellar vesicles (SUVs) with a critical micelle concentration (CMC) of 1.76 × 10⁻⁶ to 3.87 × 10⁻⁶ mol L⁻¹, depending on alkyl chain length (C₁₂–C₁₆) .

Characterization data :

| Property | Value (C₁₂) | Value (C₁₄) | Value (C₁₆) |

|---|---|---|---|

| CMC (mol L⁻¹) | 1.76 × 10⁻⁶ | 3.87 × 10⁻⁶ | 3.86 × 10⁻⁶ |

| Vesicle size (nm) | 100 ± 10 | 105 ± 12 | 110 ± 15 |

Data confirmed via DLS, TEM, and AFM .

DC-SIGN Targeting

The deacetylated mannose residue binds to dendritic cell-specific ICAM-3-grabbing non-integrin (DC-SIGN), enabling targeted drug delivery. Cyclohexane-based pseudodimannoside derivatives show IC₅₀ values as low as 0.62 mM in Ebola virus inhibition assays .

Stability and Drug Encapsulation

Liposomes derived from this compound exhibit enhanced plasma stability , retaining >80% of encapsulated quercetin after 24 hours .

特性

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTVNCZYHKTWGV-SLHNCBLASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。